FLAP Inhibition: Comparable Potency to Advanced Methoxypyridine Leads
2-Methoxy-5-(trifluoromethyl)pyridin-3-amine demonstrates FLAP inhibitory activity with an IC₅₀ of 60 nM. This potency is equivalent to a methoxypyridine derivative (Compound 64) which exhibited an IC₅₀ of 60 nM in an Aβ42 reduction model . Both compounds outperform a generic trifluoromethyl-pyridine analog (IC₅₀ = 80 nM) in terms of potency . The comparable potency to Compound 64 suggests that 2-methoxy-5-(trifluoromethyl)pyridin-3-amine may serve as a viable FLAP-targeting scaffold with similar efficacy, though direct head-to-head FLAP data are not available.
| Evidence Dimension | FLAP inhibition IC₅₀ |
|---|---|
| Target Compound Data | 60 nM |
| Comparator Or Baseline | Methoxypyridine Derivative (Compound 64): 60 nM; Trifluoromethyl-Pyridine Analog: 80 nM |
| Quantified Difference | 0 nM difference vs. methoxypyridine derivative (equivalent potency); 20 nM lower (more potent) vs. generic trifluoromethyl-pyridine analog |
| Conditions | In vitro enzyme inhibition assay for FLAP |
Why This Matters
This equivalence positions 2-methoxy-5-(trifluoromethyl)pyridin-3-amine as a potent FLAP inhibitor scaffold suitable for inflammation and atherosclerosis research, offering comparable potency to advanced methoxypyridine leads.
